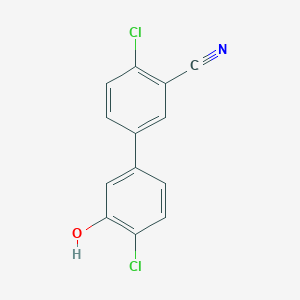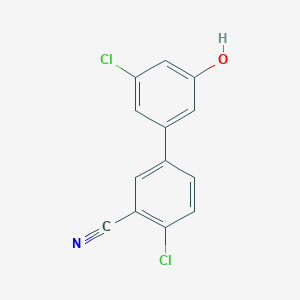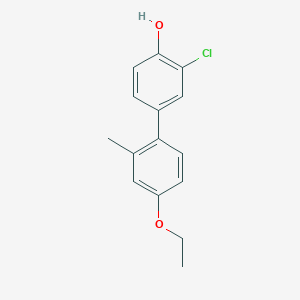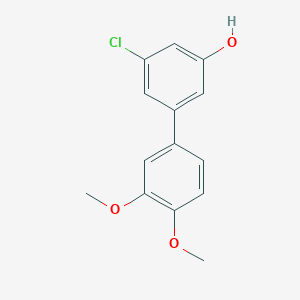
5-(3-Carboxy-5-fluorophenyl)-3-chlorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Carboxy-5-fluorophenyl)-3-chlorophenol (5-CFP-3-CP) is an organic compound that has been widely used in scientific research due to its unique properties and potential applications. 5-CFP-3-CP is a white crystalline powder with a molecular weight of 206.59 g/mol and a melting point of 131-133°C. It is soluble in water, ethanol, and methanol and has a purity of 95%.
Mécanisme D'action
The mechanism of action of 5-(3-Carboxy-5-fluorophenyl)-3-chlorophenol, 95% is not fully understood. However, it is believed to act as an inhibitor of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). It is also believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carboxy-5-fluorophenyl)-3-chlorophenol, 95% are not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, as well as the enzyme COX-2. In addition, it has been shown to reduce the levels of nitric oxide, which is involved in the regulation of blood pressure and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(3-Carboxy-5-fluorophenyl)-3-chlorophenol, 95% in laboratory experiments is its availability and relatively low cost. It is also relatively easy to synthesize and can be used as a reactant in the synthesis of various compounds and pharmaceuticals. However, there are some limitations to using 5-(3-Carboxy-5-fluorophenyl)-3-chlorophenol, 95% in laboratory experiments. For example, its mechanism of action is not fully understood and its effects on humans and other animals have not been studied extensively.
Orientations Futures
The potential future directions for 5-(3-Carboxy-5-fluorophenyl)-3-chlorophenol, 95% include further research into its mechanism of action, its effects on humans and other animals, and its potential applications in the pharmaceutical and chemical industries. In addition, further research into its synthesis and potential uses in laboratory experiments could lead to improved methods of synthesis and better understanding of its potential applications. Finally, further research into its biochemical and physiological effects could lead to the development of new drugs and treatments.
Méthodes De Synthèse
5-(3-Carboxy-5-fluorophenyl)-3-chlorophenol, 95% can be synthesized from 3-chlorophenol and 5-fluoro-2-hydroxybenzaldehyde via a multi-step synthesis process. The first step involves the condensation of 3-chlorophenol with 5-fluoro-2-hydroxybenzaldehyde to form 5-fluoro-2-hydroxybenzylchloride. The second step involves the hydrolysis of 5-fluoro-2-hydroxybenzylchloride in the presence of an acid catalyst to form 5-(3-carboxy-5-fluorophenyl)-3-chlorophenol.
Applications De Recherche Scientifique
5-(3-Carboxy-5-fluorophenyl)-3-chlorophenol, 95% has been studied extensively for its potential applications in scientific research. It has been used as a reactant in the synthesis of various compounds, including 5-fluoro-2-hydroxybenzaldehyde, 5-fluoro-2-hydroxybenzylchloride, and 5-fluoro-2-hydroxybenzyl alcohol. It has also been used as a reactant in the synthesis of various pharmaceuticals, such as clopidogrel, a platelet aggregation inhibitor. 5-(3-Carboxy-5-fluorophenyl)-3-chlorophenol, 95% has also been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
3-(3-chloro-5-hydroxyphenyl)-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO3/c14-10-2-8(5-12(16)6-10)7-1-9(13(17)18)4-11(15)3-7/h1-6,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXIMBGFQOQQGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)F)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686061 |
Source


|
| Record name | 3'-Chloro-5-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carboxy-5-fluorophenyl)-3-chlorophenol | |
CAS RN |
1261972-32-0 |
Source


|
| Record name | 3'-Chloro-5-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














